molecular formula C10H15ClN2 B1222861 1-Phenylpiperazine hydrochloride CAS No. 2210-93-7

1-Phenylpiperazine hydrochloride

Cat. No. B1222861
CAS RN: 2210-93-7
M. Wt: 198.69 g/mol
InChI Key: NQNZNONJZASOKL-UHFFFAOYSA-N
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Description

1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class . 1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg . It is used for acylation in preparation of non-peptide oxytocin antagonists .


Synthesis Analysis

The synthesis of 1-Phenylpiperazine involves several steps. In one method, aniline and two- (2-chloroethyl) amine hydrochlorates are combined in an electric heating reacting kettle . The mixture is heated to 190°C and allowed to react for 3 hours . After the reaction, 30% potassium hydroxide aqueous solution is added to carry out neutralizing treatment in batches . After cooling to room temperature, the organic layer is washed by water, and underpressure distillation obtains N-phenylpiperazines .


Molecular Structure Analysis

The molecular formula of 1-Phenylpiperazine hydrochloride is C10H15ClN2 . The molecular weight is 198.69 g/mol . The IUPAC name is 1-phenylpiperazine;hydrochloride . The canonical SMILES is C1CN (CCN1)C2=CC=CC=C2.Cl .


Chemical Reactions Analysis

The chemical reactions involving 1-Phenylpiperazine are complex and can involve several steps. For example, the synthesis of phenylpiperazine derivatives involves sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents .


Physical And Chemical Properties Analysis

1-Phenylpiperazine hydrochloride is a white to off-white crystalline powder . It has a molecular weight of 198.69 g/mol .

Scientific Research Applications

Chemical Research

1-Phenylpiperazine hydrochloride is a chemical compound with the empirical formula C10H14N2 · HCl . It has a molecular weight of 198.69 . This compound is used in various chemical research due to its unique properties .

DNA-binding Studies

In the field of biochemistry, 1-Phenylpiperazine hydrochloride has been used in DNA-binding studies . Specifically, it has been used in the synthesis of Pd(II) complexes to evaluate their ability to interact with DNA molecules .

Antimicrobial Studies

1-Phenylpiperazine hydrochloride has been used in antimicrobial studies . It has been incorporated into palladium (II) complexes for the purpose of studying their antimicrobial properties .

Synthesis of Clathrates

In the field of materials science, 1-Phenylpiperazine hydrochloride has been used in the synthesis of Hofmann type clathrates . These are a type of inclusion compound or host-guest complex in which molecules of one kind are enclosed within cavities of another molecule .

Antidepressant Research

1-Phenylpiperazine hydrochloride has been studied for its potential antidepressant-like activity . The N-phenylpiperazine subunit is a versatile scaffold used in medicinal chemistry, and some N-phenylpiperazine derivatives have reached late-stage clinical trials for the treatment of CNS disorders .

Enhancing Intestinal Permeation

1-Phenylpiperazine hydrochloride has been shown to enhance transepithelial transport with minimal cytotoxicity compared to similarly effective molecules . This makes it a potential candidate for use as an intestinal permeation enhancer .

Safety And Hazards

1-Phenylpiperazine is toxic, its oral LD50 in rats is 210 mg/kg . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-phenylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNZNONJZASOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4004-95-9, 2210-93-7, 92-54-6 (Parent)
Record name Piperazine, 1-phenyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4004-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperazine, 1-phenyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Piperazine, 1-phenyl-, hydrochloride
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DSSTOX Substance ID

DTXSID40176612
Record name 1-Phenylpiperazine hydrochloride (1:1)
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpiperazine hydrochloride

CAS RN

2210-93-7, 4004-95-9
Record name Piperazine, 1-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210937
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Record name NSC150847
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Record name 1-Phenylpiperazine hydrochloride
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Record name 1-Phenylpiperazine hydrochloride (1:1)
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Record name 1-phenylpiperazinium chloride
Source European Chemicals Agency (ECHA)
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Record name PIPERAZINE, 1-PHENYL-, HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Tarsa, M Starek, M Dąbrowska… - Modern Organic …, 2019 - isaac-scientific.com
… The signal at m/z 197 probably comes from 1-phenylpiperazine hydrochloride (compound B). A performed experiment allowed the probable pathway of the hydrolytic decomposition of …
Number of citations: 2 isaac-scientific.com
JR Boissier, R Ratouis, C Dumont - Journal of Medicinal …, 1963 - ACS Publications
Twenty-three 1, 4-disubstituted piperazineshave been prepared, in which the 1-substituents are benzyl or its mono-or polyalkoxy-, or alkoxyhydroxy-derivatives, and the 4-substituents …
Number of citations: 42 pubs.acs.org
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
HW Stewart, RJ Turner, JJ Denton… - The Journal of …, 1948 - ACS Publications
… of 1-phenylpiperazine hydrochloride (0.275 mole), 29.8 g. of ethyl chlorocarbonate (0.275 mole), and 69.2 g. ofsodium bicarbonate (0.83 mole). …
Number of citations: 47 pubs.acs.org
SM Husbands, S Izenwasser, T Kopajtic… - Journal of medicinal …, 1999 - ACS Publications
… Compound 15 (1.4 g, 4.9 mmol) was dissolved in a mixture of DMF (40 mL) and H 2 O (2 mL) and then 1-phenylpiperazine hydrochloride (16; 0.75 mL, 4.9 mmol) was added, along with …
Number of citations: 62 pubs.acs.org
PH Chang, WT Jiang, Z Li, CY Kuo, Q Wu… - Journal of hazardous …, 2016 - Elsevier
… 1-Phenylpiperazine hydrochloride (>98%) was obtained from Acros Organics and 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (>96%) was obtained …
Number of citations: 42 www.sciencedirect.com
S Paudel, X Min, S Acharya, DB Khadka, G Yoon… - Bioorganic & Medicinal …, 2018 - Elsevier
Two series of 4-arylpiperazine- and 4-benzylpiperidine naphthyl ethers were designed based on structure-activity relationship (SAR) and docking model of reported monoamine …
Number of citations: 3 www.sciencedirect.com
G Zhang, P Dang, H Xiao, H Lian… - Advanced Optical …, 2021 - Wiley Online Library
… For PPASnCl 6 synthesis, 1-phenylpiperazine hydrochloride and SnCl 2 with the molar ratio of 1.2:1 were first dissolved in HCl to form a clear solution. The oxidation of Sn(II) to Sn(IV) …
Number of citations: 26 onlinelibrary.wiley.com
PD Williams, PS Anderson, RG Ball… - Journal of medicinal …, 1994 - ACS Publications
… The title compound was prepared from 1-phenylpiperazine hydrochloride (5.0 g, 25 mmol) and (+)-10-camphorsulfonyl chloride (7.0 g, 28 mmol) using the procedure given for 2b. The …
Number of citations: 97 pubs.acs.org
S Paudel, S Acharya, KM Kim, SH Cheon - Bioorganic & Medicinal …, 2016 - Elsevier
The limitations of established serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) reuptake inhibitors necessitate the development of safer and more effective therapeutic …
Number of citations: 15 www.sciencedirect.com

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